(Butan-2-yl)[1-(2-fluorophenyl)ethyl]amine

Catalog No.
S13789455
CAS No.
M.F
C12H18FN
M. Wt
195.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(Butan-2-yl)[1-(2-fluorophenyl)ethyl]amine

Product Name

(Butan-2-yl)[1-(2-fluorophenyl)ethyl]amine

IUPAC Name

N-[1-(2-fluorophenyl)ethyl]butan-2-amine

Molecular Formula

C12H18FN

Molecular Weight

195.28 g/mol

InChI

InChI=1S/C12H18FN/c1-4-9(2)14-10(3)11-7-5-6-8-12(11)13/h5-10,14H,4H2,1-3H3

InChI Key

BGMWTBZPONRDDP-UHFFFAOYSA-N

Canonical SMILES

CCC(C)NC(C)C1=CC=CC=C1F

(Butan-2-yl)[1-(2-fluorophenyl)ethyl]amine is an organic compound characterized by its unique structure, which includes a butan-2-yl group attached to a 1-(2-fluorophenyl)ethylamine moiety. Its molecular formula is C13H18FNC_{13}H_{18}FN, and it has a molecular weight of approximately 221.29 g/mol. The compound is notable for the presence of a fluorine atom on the aromatic ring, which can influence its chemical reactivity and biological activity.

, including:

  • Oxidation: The amine group can be oxidized to form corresponding imines or nitriles. Common reagents for this reaction include potassium permanganate and hydrogen peroxide.
  • Reduction: Reduction processes can convert the compound into secondary or tertiary amines, often using catalysts like palladium on carbon or lithium aluminum hydride.
  • Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions, allowing for the formation of various substituted phenyl derivatives.

The biological activity of (Butan-2-yl)[1-(2-fluorophenyl)ethyl]amine has been investigated in various contexts. It has shown potential as a modulator of specific molecular targets, including enzymes and receptors. This compound may exhibit properties such as enzyme inhibition and receptor binding, which could lead to therapeutic applications in treating diseases or conditions influenced by these biological pathways.

The synthesis of (Butan-2-yl)[1-(2-fluorophenyl)ethyl]amine typically involves the reaction of 2-(2-fluorophenyl)ethylamine with butan-2-yl halide under basic conditions. The reaction is usually conducted in an organic solvent such as dichloromethane or toluene, using bases like sodium hydroxide or potassium carbonate to facilitate nucleophilic substitution.

Industrial Production Methods

On an industrial scale, continuous flow reactors may be utilized to enhance reaction efficiency and control. Catalysts and optimized conditions can improve yield and purity, followed by purification processes such as distillation or recrystallization.

(Butan-2-yl)[1-(2-fluorophenyl)ethyl]amine has several applications in scientific research:

  • Chemistry: It serves as a building block in organic synthesis for developing new compounds.
  • Biology: The compound is investigated for its potential biological activities, including enzyme inhibition and receptor binding.
  • Medicine: It is explored for therapeutic effects, particularly in developing new pharmaceuticals.
  • Industry: Utilized in producing specialty chemicals and intermediates for various industrial processes.

Studies on the interactions of (Butan-2-yl)[1-(2-fluorophenyl)ethyl]amine with specific receptors or enzymes are crucial for understanding its biological effects. The mechanism of action often involves binding to molecular targets, modulating their activity, which leads to various biological outcomes depending on the context of use.

Several compounds share structural similarities with (Butan-2-yl)[1-(2-fluorophenyl)ethyl]amine. Here are some notable examples:

Compound NameMolecular FormulaKey Features
(Butan-2-yl)[1-(3-fluorophenyl)ethyl]amineC13H18FNC_{13}H_{18}FNSimilar structure with a different fluorine position
(Butan-2-yl)[1-(4-fluorophenyl)ethyl]amineC13H18FNC_{13}H_{18}FNContains a fluorine atom at the para position
2-(4-Fluorophenyl)ethylamineC8H10FNC_{8}H_{10}FNA simpler structure without the butan-2-yl group
(Butan-2-yl)[1-(4-ethylphenyl)ethyl]amineC15H22NC_{15}H_{22}NFeatures an ethyl group instead of fluorine

These compounds highlight the uniqueness of (Butan-2-yl)[1-(2-fluorophenyl)ethyl]amine due to its specific structural features and potential applications in medicinal chemistry. Each compound's distinct properties may lead to different reactivities and biological activities, making them suitable for various research and industrial applications.

XLogP3

3.1

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

195.142327740 g/mol

Monoisotopic Mass

195.142327740 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-10-2024

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